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Introduction

Disiloxane (HsSi-O-SiHs), the simplest molecule containing the siloxane bond (Si-O-Si),
serves as a fundamental model for understanding the structural properties of polysiloxanes,
silica-based materials, and zeolites. The geometry of the Si-O-Si linkage, particularly its wide
and flexible bond angle, imparts unique characteristics to these materials, including high
thermal stability, low glass transition temperatures, and high compressibility.[1] A thorough
understanding of the electronic and structural nuances of disiloxane is therefore crucial for the
rational design of new materials and for modeling the behavior of silicon-containing compounds
in various applications.

This technical guide provides an in-depth overview of the theoretical and computational studies
that have elucidated the structure of disiloxane. It summarizes key quantitative data from
various computational methods, presents detailed experimental protocols for theoretical
investigations, and utilizes visualizations to clarify complex relationships and workflows.

Data Presentation: A Comparative Analysis of
Computational Methods

The determination of disiloxane's equilibrium geometry has been a significant challenge for
theoretical chemistry due to the molecule's shallow potential energy surface with respect to the
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Si-O-Si bending motion.[2] Various computational methods and basis sets have been employed
to predict its structural parameters. The following tables summarize key findings for the Si-O-Si
bond angle and the Si-O bond length, comparing theoretical predictions with experimental
values.

Table 1: Calculated and Experimental Si-O-Si Bond Angles in Disiloxane

Computational

Basis Set Si-O-Si Angle (°) Reference

Method

Hartree-Fock (RHF) 4-31G 180.0 [3]

Hartree-Fock (RHF) 4-21G 138.0 [3]

Hartree-Fock (RHF) STO-3G 140.0 [4]
Mentioned for
potential energy curve

MP2 cc-pCvQz - calculation, specific
angle not provided in
the snippet.

CCSD(T) cc-pVTZ 145.3 [5]
Mentioned for
potential energy curve

DFT (B-P86) - - study, specific angle
not provided in the
snippet.[1]
Mentioned for
potential energy curve

DFT (B3LYP) cc-pvQz - calculation, specific
angle not provided in
the snippet.

Experimental

Electron Diffraction - 144.1+0.8 [6]

X-ray Crystallography (at 108 K) 142.2 [7]
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Table 2: Calculated and Experimental Si-O Bond Lengths in Disiloxane

Computational . Si-O Bond Length

Basis Set Reference
Method (A)
CCSD(T) cc-pVTZ 1.645 [5]

Experimental

Electron Diffraction - 1.634 + 0.002 [6]

Experimental Protocols: A Guide to Theoretical
Methodologies

The following sections detail the typical computational protocols employed in the theoretical
study of disiloxane's structure. These methodologies are synthesized from various research
articles and represent a standard approach in the field.

Ab Initio and Post-Hartree-Fock Methods

Ab initio calculations, which are based on first principles of quantum mechanics without the use
of empirical parameters, have been instrumental in studying disiloxane.

o Geometry Optimization: The initial step involves optimizing the molecular geometry of
disiloxane to find the lowest energy conformation. This is typically performed using methods
like the self-consistent field (SCF) Hartree-Fock (HF) method.

o Electron Correlation: To achieve higher accuracy, electron correlation, which is neglected in
the HF approximation, must be considered. This is accomplished through post-Hartree-Fock
methods such as Mgller-Plesset perturbation theory (MP2) and Coupled Cluster theory with
single, double, and perturbative triple excitations (CCSD(T)).[5] CCSD(T) is often considered
the "gold standard" in quantum chemistry for its high accuracy.

o Basis Set Selection: The choice of basis set is crucial for obtaining reliable results. For
disiloxane, it has been shown that large basis sets, including polarization functions (denoted
by *) and diffuse functions, are necessary.[4][5][8] The inclusion of d-functions on silicon is
particularly important for accurately describing the Si-O bond.[1][8] Correlation-consistent
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basis sets, such as the cc-pVTZ (correlation-consistent polarized Valence Triple Zeta), are
commonly used.[5] Studies have indicated that basis sets including f functions are required
for reliable results regarding the structure and linearization barrier.[4][5]

Density Functional Theory (DFT)

Density Functional Theory (DFT) offers a computationally less expensive alternative to high-
level ab initio methods while often providing comparable accuracy.

o Functional Selection: The choice of the exchange-correlation functional is a critical aspect of
DFT calculations. For disiloxane, various functionals have been employed, including the
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and the combination of Becke and Perdew (B-
P86) functionals.[1]

o Geometry Optimization and Vibrational Frequencies: Similar to ab initio methods, the
molecular geometry is optimized to a minimum on the potential energy surface. Subsequent
calculations of vibrational frequencies are often performed to confirm that the optimized
structure corresponds to a true minimum (i.e., no imaginary frequencies).

o Basis Set: As with ab initio calculations, a sufficiently large and flexible basis set is required
for accurate DFT predictions of disiloxane's structure.

Visualizations: Understanding Computational
Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key concepts and
workflows in the computational study of disiloxane.
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Computational Workflow for Disiloxane Structure Determination
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A typical workflow for the computational determination of disiloxane's structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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